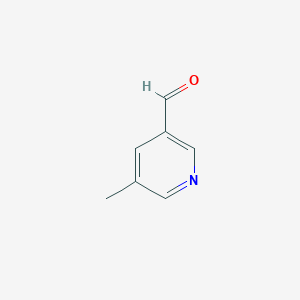
5-Methylnicotinaldehyde
描述
5-Methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of nicotinaldehyde, where a methyl group is attached to the 5-position of the pyridine ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
5-Methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-butanone with methyl ethyl amine to generate 5-methyl pyridine, which is then oxidized to obtain 5-methyl pyridine-3-carbaldehyde . The specific preparation conditions need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The exact methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
5-Methylnicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methyl group or the aldehyde group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Oxidation: 5-Methylpyridine-3-carboxylic acid.
Reduction: 5-Methyl-3-pyridinemethanol.
Substitution: Products vary based on the substituent introduced.
科学研究应用
5-Methylnicotinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-Methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Nicotinaldehyde: The parent compound without the methyl group.
3-Methylpyridine-2-carbaldehyde: A similar compound with the methyl group at a different position.
2-Pyridinecarboxaldehyde: Another derivative of pyridine with an aldehyde group.
Uniqueness
5-Methylnicotinaldehyde is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific synthetic and research applications .
属性
IUPAC Name |
5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGDXYJDSJMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556449 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-66-5 | |
| Record name | 5-Methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of the reaction between 5-methylnicotinaldehyde and thiosemicarbazide?
A1: The reaction between 2-chloro-5-methylnicotinaldehyde (a derivative of this compound) and thiosemicarbazide leads to the formation of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide []. This newly synthesized compound exhibits potential insecticidal activity, making it a subject of interest for agricultural applications.
Q2: How does the structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide influence its properties?
A2: The crystal structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide reveals the presence of intermolecular hydrogen bonds (N—H⋯N, N—H⋯S, and N—H⋯Cl) []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice, potentially influencing the compound's stability and other physicochemical properties. Further research is needed to elucidate the structure-activity relationships and determine the specific impact of these structural features on insecticidal activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
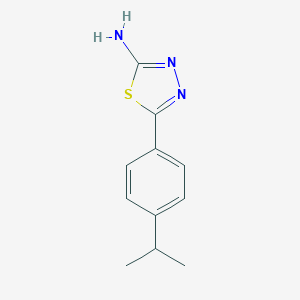
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
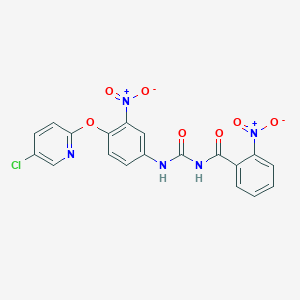

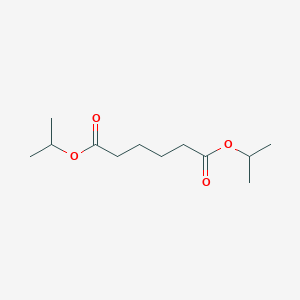
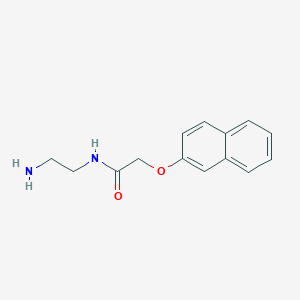
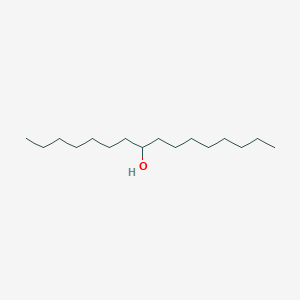

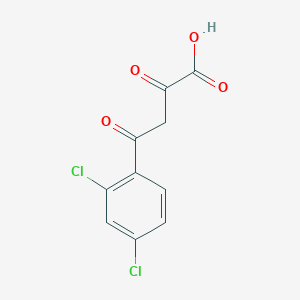
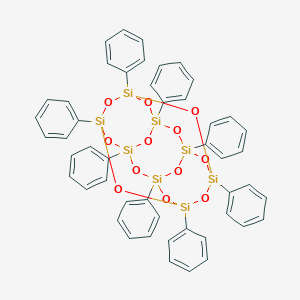
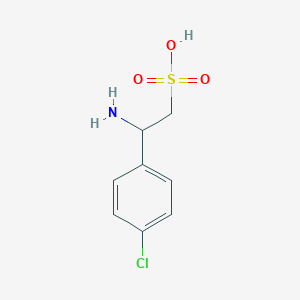
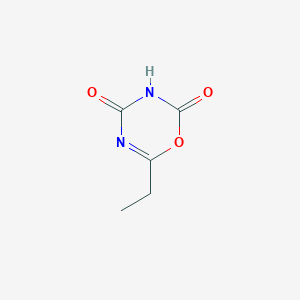
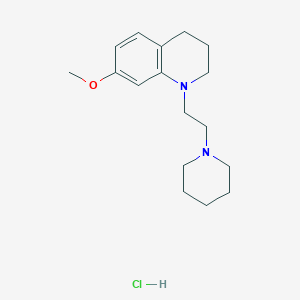
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
